2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at position 3 and a nitrile group at position 5 makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . This reaction proceeds under controlled conditions to ensure high selectivity and yield. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high throughput. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and anticancer properties .
Industry
Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group. This combination imparts distinct chemical and physical properties, making it versatile for various applications .
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEAHNXKEIXGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196747 | |
Record name | 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-61-4 | |
Record name | 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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